![molecular formula C10H16O2 B593591 5-Hydroxy-p-menth-6-en-2-one CAS No. 61570-82-9](/img/structure/B593591.png)
5-Hydroxy-p-menth-6-en-2-one
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Overview
Description
5-Hydroxy-p-menth-6-en-2-one is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 . It has two stereoisomers: cis-5-Hydroxy-p-menth-1(6)-en-2-one and trans-5-Hydroxy-p-menth-1(6)-en-2-one .
Molecular Structure Analysis
The IUPAC Standard InChI for 5-Hydroxy-p-menth-6-en-2-one isInChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3
. The structure is available as a 2D Mol file . Physical And Chemical Properties Analysis
5-Hydroxy-p-menth-6-en-2-one has a molecular weight of 168.2328 . Its physical and chemical properties such as Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization can be calculated .Scientific Research Applications
Stereochemistry and Intramolecular Hydrogen Bonding : A study by Suga, Shishibori, and Matsuura (1968) investigated the stereochemistry and intramolecular hydrogen bonding of compounds related to 5-Hydroxy-p-menth-6-en-2-one, such as 1-Hydroxy-p-menth-3-en-2-one (Suga, Shishibori, & Matsuura, 1968).
Isolation from Natural Sources : Pailer et al. (1981) isolated 5-Hydroxy-p-menth-6-en-2-one from pyrolytic products of Incense “Aden”, demonstrating its presence in natural sources (Pailer et al., 1981).
Preparative Synthesis for Cooling Agents : Serra, Fuganti, and Gatti (2008) used compounds including isomers of 5-Hydroxy-p-menth-6-en-2-one for the preparative synthesis of cooling agents, illustrating its application in synthetic chemistry (Serra, Fuganti, & Gatti, 2008).
Biotransformation Studies : Research by Suga et al. (1988) on the biotransformation of related compounds by Nicotiana tabacum cells provides insights into the metabolic pathways and possible applications in biotechnology (Suga, Hirata, Hamada, & Murakami, 1988).
Conformational Studies : Studies like those by Suga and Watanabe (1972) on carvomenthone derivatives, which are structurally similar to 5-Hydroxy-p-menth-6-en-2-one, contribute to understanding the conformational behavior of these compounds (Suga & Watanabe, 1972).
Future Directions
The future directions for the study of 5-Hydroxy-p-menth-6-en-2-one could involve exploring its potential applications in various industries, given its presence in monoterpenes which are used in food, pharmaceutical, cosmetic, or agricultural products . Additionally, the use of enzymatic systems of microorganisms and insects for transforming monoterpenes into their derivatives could be further explored .
properties
IUPAC Name |
4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUJCNJIGDBFEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1=O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-p-menth-1-en-6-one |
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